![molecular formula C8H15NO B2643286 7-Methyl-5-oxa-8-azaspiro[3.5]nonane CAS No. 1557979-23-3](/img/structure/B2643286.png)

7-Methyl-5-oxa-8-azaspiro[3.5]nonane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

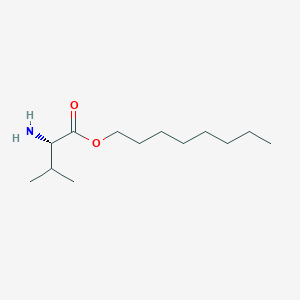

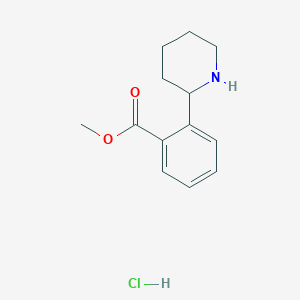

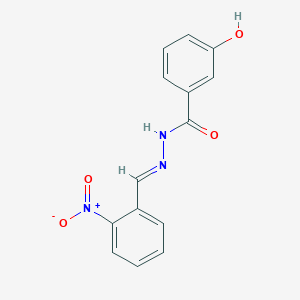

“7-Methyl-5-oxa-8-azaspiro[3.5]nonane” is a chemical compound with the molecular formula C8H15NO . It is related to the compound “methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate hydrochloride”, which has a molecular weight of 221.68 . Spiro forms of oxazines, which are similar to this compound, find applications as leuco dyes, frequently displaying chromism - reversibly interchanging between their colorless and colored forms .

Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 26 bonds. There are 11 non-H bonds, 1 four-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 ether (aliphatic) .Physical and Chemical Properties Analysis

The compound “methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate hydrochloride”, which is related to “this compound”, is a powder with a molecular weight of 221.68 . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique

Synthetic Approaches

7-Methyl-5-oxa-8-azaspiro[3.5]nonane and related spiroaminal compounds, such as 1-oxa-7-azaspiro[5.5]undecane and 1-oxa-6-azaspiro[4.4]nonane, have garnered interest for their complex structures and potential biological activities. These compounds serve as cores for natural and synthetic products with significant biological effects, prompting the development of various synthetic strategies to access these challenging targets (Sinibaldi & Canet, 2008).

Novel Synthesis Methods

One-pot synthesis techniques have been explored to efficiently create 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, a related scaffold, highlighting the versatility and potential of these compounds for further derivatization and study in various fields of chemistry and biology (Huynh, Nguyen, & Nishino, 2017).

Spirocyclic Oxetane-Fused Benzimidazole

Further research has led to the creation of spirocyclic oxetane-fused benzimidazoles from 2-oxa-7-azaspiro[3.5]nonane, demonstrating the compound's utility in generating novel tetracyclic systems. This synthesis showcases the compound's applicability in creating structurally diverse and potentially biologically active molecules (Gurry, McArdle, & Aldabbagh, 2015).

Catalytic Transformations

Catalytic hydrogenation of specific precursors has been utilized to generate substituted methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates, providing insights into the mechanistic pathways and potential for creating valuable derivatives for further study and application (Sukhorukov et al., 2008).

Heterospirocyclic Compounds

The development of heterospirocyclic compounds, such as N-(2H-Azirin-3-yl)-L-prolinates, from this compound derivatives demonstrates the compound's versatility in synthesizing novel peptide synthons. These synthons have potential applications in peptide synthesis, further underscoring the compound's utility in scientific research (Suter et al., 2000).

Safety and Hazards

The related compound “methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate hydrochloride” has been classified with the signal word “Warning” and hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and wearing personal protective equipment .

Propriétés

IUPAC Name |

7-methyl-5-oxa-8-azaspiro[3.5]nonane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-7-5-10-8(6-9-7)3-2-4-8/h7,9H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJVTYOVJIOUIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2(CCC2)CN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Quinolin-8-yloxy)ethyl]amine dihydrochloride](/img/structure/B2643214.png)

![2-Naphthalen-2-yloxy-1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2643217.png)

![N-(3,4-dimethylphenyl)-2-((2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2643221.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[(1-{[(3-methoxypropyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2643222.png)

![(E)-2-cyano-3-[2-[(4-fluorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2643224.png)